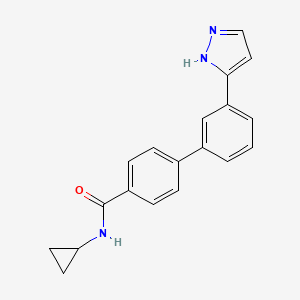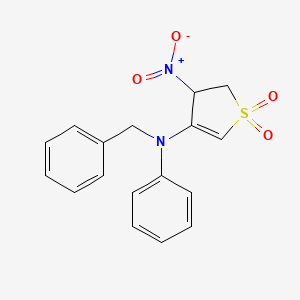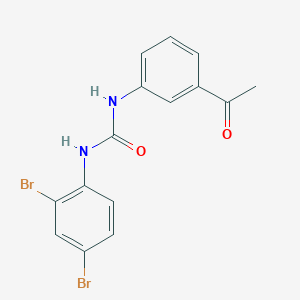![molecular formula C16H10F7NO3 B5157135 N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide, commonly known as MTFMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTFMT is a synthetic compound that is structurally related to other compounds used as drugs, including clofibrate and fenofibrate. However, MTFMT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
MTFMT exerts its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that play a key role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. MTFMT has been shown to activate PPARs, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and physiological effects:
MTFMT has been shown to have a wide range of biochemical and physiological effects. MTFMT has been shown to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models. MTFMT has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, MTFMT has been shown to have neuroprotective effects, reducing the production of reactive oxygen species (ROS) and increasing the expression of anti-apoptotic genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTFMT has several advantages for use in laboratory experiments. MTFMT is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. MTFMT is also stable under a wide range of conditions, making it a reliable compound for use in experiments. However, MTFMT has some limitations for use in laboratory experiments. MTFMT is a relatively new compound, which means that there is limited information available on its properties and effects. Additionally, MTFMT is a complex compound, which means that it may be difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on MTFMT. One area of research is the development of MTFMT-based drugs for the treatment of metabolic disorders such as diabetes and dyslipidemia. Another area of research is the investigation of the neuroprotective effects of MTFMT, with the aim of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTFMT, as well as its mechanism of action. Overall, MTFMT is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and disorders.
Métodos De Síntesis
MTFMT is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of MTFMT is a complex process that requires a high degree of skill and expertise in organic chemistry. The synthesis of MTFMT involves the use of several different reagents, including trifluoroacetic anhydride, potassium carbonate, and 3-methoxyphenylacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MTFMT has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. MTFMT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. MTFMT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F7NO3/c1-26-8-4-2-3-7(5-8)24-9(25)6-27-15-13(19)11(17)10(16(21,22)23)12(18)14(15)20/h2-5H,6H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWILPCRIMDKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)
![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
